molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2

[Ethyl(methyl)sulfamoyl]amine

Cat. No.: B1438652
CAS No.: 154743-05-2
M. Wt: 138.19 g/mol
InChI Key: FTZYZXOSQVEAFW-UHFFFAOYSA-N
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Description

[Ethyl(methyl)sulfamoyl]amine: is a chemical compound with the IUPAC name N-ethyl-N-methylsulfamide. It is an organosulfur compound that contains sulfur-nitrogen bonds, making it a valuable building block in various fields such as pharmaceuticals, agrochemicals, and polymers. The compound is typically stored at room temperature and has a physical form of oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl(methyl)sulfamoyl]amine can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction involves the use of oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines .

Industrial Production Methods: In industrial settings, the preparation of sulfonamides, including this compound, often involves the use of microwave irradiation to enhance reaction efficiency and yield . The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is also a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions: [Ethyl(methyl)sulfamoyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidative Chlorination: Using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water.

    Microwave Irradiation: Enhances reaction efficiency and yield.

    Hydrogen Peroxide and Thionyl Chloride: For direct oxidative conversion.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and sulfonyl azides .

Scientific Research Applications

Chemistry: [Ethyl(methyl)sulfamoyl]amine is used as a building block in the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry .

Biology and Medicine: The compound is involved in the development of pharmaceuticals, particularly as inhibitors or activators of certain enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of [Ethyl(methyl)sulfamoyl]amine involves its interaction with various enzymes and receptors in the body, altering their function and leading to various biological effects. Sulfamoyl compounds often act as inhibitors or activators of certain enzymes or receptors, affecting multiple biochemical pathways. The compound’s action can lead to various cellular responses depending on the specific targets and pathways involved.

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Comparison: [Ethyl(methyl)sulfamoyl]amine is unique due to its specific structure and reactivity. While sulfenamides, sulfinamides, and sulfonamides share similar sulfur-nitrogen bonds, this compound’s particular combination of ethyl and methyl groups provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound in various applications, especially in medicinal chemistry and industrial processes .

Biological Activity

Ethyl(methyl)sulfamoyl)amine, a compound with the chemical formula C₃H₁₀N₂O₂S, is part of the sulfamoyl class of compounds, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • CAS Number : 154743-05-2
  • Molecular Weight : 110.19 g/mol
  • Structure : The compound features a sulfamoyl group attached to an ethyl and methyl amine moiety, contributing to its biological properties.

Ethyl(methyl)sulfamoyl)amine exhibits various biological activities primarily through its interaction with metalloenzymes and other biological targets. The following mechanisms have been identified:

  • Inhibition of Metalloenzymes :
    • Compounds in the sulfamoyl class have shown efficacy in inhibiting metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. Ethyl(methyl)sulfamoyl)amine has been studied for its ability to restore the efficacy of carbapenems against MBL-producing bacteria, highlighting its role as a potential antibiotic adjuvant .
  • Antitumor Activity :
    • Some derivatives of sulfamoyl compounds have demonstrated cytotoxic effects on various cancer cell lines by inhibiting specific enzymes involved in tumor growth. For instance, studies indicate that modifications of sulfamoyl compounds can enhance their selectivity towards tumor-associated isoforms of carbonic anhydrases (CAs), which are implicated in cancer progression .
  • Antimicrobial Properties :
    • The compound has shown promising results against various bacterial strains, suggesting its potential application as an antimicrobial agent. Its ability to inhibit bacterial growth has been linked to its structural features that allow it to interact with bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 (nM)Reference
MBL InhibitionIMP-type MBLs10-100
Antitumor ActivityHT-29 (Colon Cancer)50-300
Antimicrobial ActivityVarious Gram-negative bacteria20-200

Study on MBL Inhibition

A significant study highlighted the effectiveness of ethyl(methyl)sulfamoyl)amine derivatives against MBL-producing Enterobacteriaceae. The results indicated that these compounds could significantly lower the minimum inhibitory concentration (MIC) values of carbapenems when combined with the derivatives, restoring their efficacy against resistant strains .

Antitumor Mechanism Exploration

Research involving saccharide-modified thiadiazole sulfonamide derivatives revealed that certain structural modifications could enhance the inhibitory activity against tumor-associated carbonic anhydrases. Ethyl(methyl)sulfamoyl)amine was part of a series that showed selective inhibition towards CA IX and XII isoforms, which are overexpressed in tumors . This selectivity suggests a targeted approach for cancer therapy.

Properties

IUPAC Name

[methyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYZXOSQVEAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655802
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154743-05-2
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [ethyl(methyl)sulfamoyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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